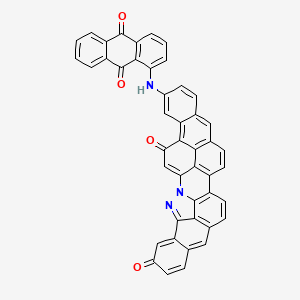
3-((9,10-Dioxo-9,10-dihydro-1-anthryl)amino)-5,10-dihydroanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((9,10-Dioxo-9,10-dihydro-1-anthryl)amino)-5,10-dihydroanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((9,10-Dioxo-9,10-dihydro-1-anthryl)amino)-5,10-dihydroanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:
Formation of the Anthracene Derivative: The initial step involves the synthesis of the anthracene derivative through a Friedel-Crafts acylation reaction.
Amino Group Introduction:
Cyclization: The cyclization step forms the indazoloacridine structure, which is a crucial part of the compound.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-((9,10-Dioxo-9,10-dihydro-1-anthryl)amino)-5,10-dihydroanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the dioxo groups to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxylated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex aromatic systems and their behavior in various chemical reactions.
Biology
In biology, the compound’s potential as a fluorescent probe or a bioactive molecule is explored. Its ability to interact with biological macromolecules makes it a candidate for studying cellular processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, such as cancer, due to its ability to intercalate with DNA.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 3-((9,10-Dioxo-9,10-dihydro-1-anthryl)amino)-5,10-dihydroanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and potentially leading to cell death. This mechanism is of particular interest in the development of anticancer agents.
類似化合物との比較
Similar Compounds
Anthracene Derivatives: Compounds with similar anthracene structures.
Indazoloacridine Compounds: Other compounds with the indazoloacridine core.
Polycyclic Aromatic Compounds: Compounds with multiple fused aromatic rings.
Uniqueness
What sets 3-((9,10-Dioxo-9,10-dihydro-1-anthryl)amino)-5,10-dihydroanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione apart is its combination of multiple aromatic systems and functional groups, which confer unique chemical and biological properties
特性
CAS番号 |
2459-82-7 |
|---|---|
分子式 |
C45H21N3O4 |
分子量 |
667.7 g/mol |
IUPAC名 |
25-[(9,10-dioxoanthracen-1-yl)amino]-2,33-diazanonacyclo[18.10.2.12,5.03,16.04,13.06,11.017,31.022,27.028,32]tritriaconta-1(30),3(16),4(13),5(33),6,9,11,14,17(31),18,20(32),21,23,25,27-pentadecaene-8,29-dione |
InChI |
InChI=1S/C45H21N3O4/c49-26-13-9-22-17-24-11-15-28-27-14-10-23-16-21-8-12-25(46-34-7-3-6-31-39(34)45(52)30-5-2-1-4-29(30)44(31)51)18-32(21)41-36(50)20-35(40(27)37(23)41)48-43(28)38(24)42(47-48)33(22)19-26/h1-20,46H |
InChIキー |
IMUYOSVRWSMMAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC5=C6C(=O)C=C7C8=C(C=CC(=C86)C=C5C=C4)C9=C1N7N=C2C1=C(C=C9)C=C1C2=CC(=O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,4S,9S,10R,13S,14S)-5,5,9-trimethyl-6-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carboxylic acid](/img/structure/B14756021.png)

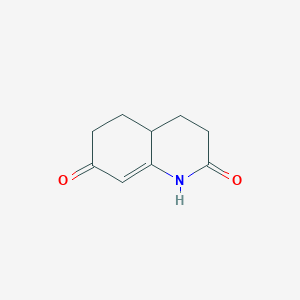
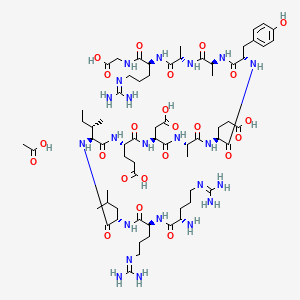
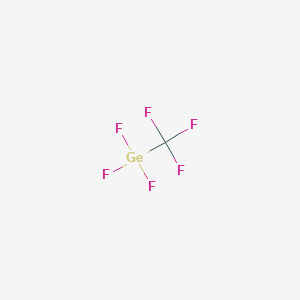
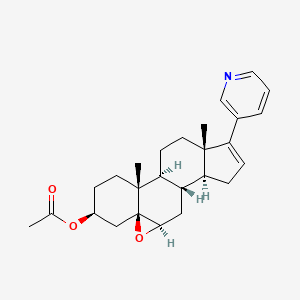

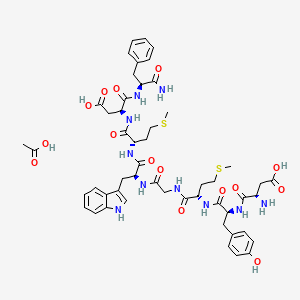
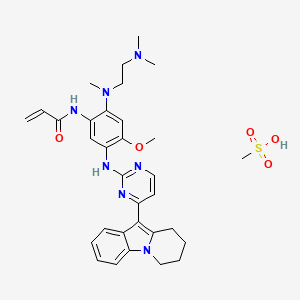
![2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline](/img/structure/B14756099.png)

![6-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylate](/img/structure/B14756108.png)
![(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14756118.png)
